molecular formula C9H10N4O2S2 B566038 Sulfamethizole-13C6 CAS No. 1334378-92-5

Sulfamethizole-13C6

Cat. No.: B566038
CAS No.: 1334378-92-5
M. Wt: 276.279
InChI Key: VACCAVUAMIDAGB-CLQMYPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamethizole-13C6 is a labeled analog of sulfamethizole, a sulfonamide antibiotic. The compound is characterized by the incorporation of six carbon-13 isotopes into the phenyl ring of sulfamethizole. This isotopic labeling is particularly useful in various analytical and research applications, including pharmacokinetic studies and metabolic investigations.

Scientific Research Applications

Sulfamethizole-13C6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for isotope dilution mass spectrometry.

    Biology: Employed in metabolic studies to trace the biochemical pathways of sulfamethizole.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sulfamethizole.

    Industry: Applied in quality control and validation of analytical methods in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

Sulfamethizole-13C6, a sulfonamide antibiotic, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing PABA from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, leading to a deficiency that hampers bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and proteins. By disrupting this pathway, this compound prevents bacterial replication and growth .

Pharmacokinetics

They can reach high levels in various body fluids, including pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, it prevents the formation of essential components for bacterial survival, leading to the effective treatment of bacterial infections .

Action Environment

The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the pH of the environment can impact the drug’s solubility and absorption.

Safety and Hazards

Sulfamethizole-13C6 is intended for research and development use only and is not recommended for medicinal or household use . It can cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Sulfamethizole-13C6 are not available, research on sulfonamides like Sulfamethizole continues. For instance, a study demonstrates a reusable and label-free electrochemical sensor for the rapid and sensitive detection of sulfamethizole . Another study discusses the simultaneous identification and quantification of 21 veterinary drugs, including sulfamethizole, in pork muscle samples . These studies indicate ongoing research interest in sulfamethizole and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulfamethizole-13C6 involves the introduction of carbon-13 isotopes into the phenyl ring of sulfamethizole. The general synthetic route includes:

    Nitration and Reduction: The phenyl ring is nitrated to introduce nitro groups, which are subsequently reduced to amines.

    Isotopic Labeling: The labeled carbon-13 atoms are introduced through specific chemical reactions that replace the hydrogen atoms in the phenyl ring with carbon-13.

    Coupling Reactions: The labeled phenyl ring is then coupled with the sulfonamide moiety to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large-scale nitration and reduction reactions to produce the intermediate compounds.

    Isotopic Labeling: Efficient incorporation of carbon-13 isotopes using specialized reactors and conditions.

    Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions: Sulfamethizole-13C6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted sulfonamides.

Comparison with Similar Compounds

Sulfamethizole-13C6 can be compared with other sulfonamide antibiotics such as:

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfisoxazole: Known for its use in treating urinary tract infections.

Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications requiring precise tracking and quantification of the compound.

Properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCAVUAMIDAGB-CLQMYPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334378-92-5
Record name 1334378-92-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 106 (250 mg, 0.8 mmol) was suspended in 3 N HCl (4 mL) and the suspension heated to reflux for 30 min. Following neutralization with saturated aqueous Na2CO3 solution, the precipitated product was collected by filtration, washed with water (3×20 mL), and dried under vacuum. The residue was crystallized from MeOH to give the product (155 mg, 0.58 mmol, 72%) as a solid, mp 207-208° C. (lit mp 208)1; 1H NMR (500 MHz, DMSO) δ 2.47 (3, s), 5.89 (2, s), 6.58 (2, d, J=8.5 Hz), 7.40 (2, d, J=8.5 Hz), 10.48 (1, s); 13C NMR (125 MHz, DMSO) δ 16.0, 112.5, 127.2, 127.6, 152.4, 153.6, 166.8.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.